

Natural sources and occurrence of Ethyl Myristate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Myristate*

Cat. No.: B029566

[Get Quote](#)

An In-depth Technical Guide to the Natural Sources and Occurrence of **Ethyl Myristate**

Ethyl myristate (ethyl tetradecanoate) is a fatty acid ethyl ester (FAEE) recognized for its role as a flavor and fragrance agent, as well as its applications in the cosmetics and pharmaceutical industries.^{[1][2]} This document provides a comprehensive overview of the natural origins of **ethyl myristate**, its biosynthesis, and the analytical methodologies used for its identification and quantification.

Natural Occurrence

Ethyl myristate is found in a variety of natural sources, ranging from plants and essential oils to fermented foods and beverages. Its presence contributes to the characteristic aroma and flavor profiles of these products.

Plant Kingdom

Ethyl myristate has been identified as a volatile compound in several plant species. Notably, it is a constituent of nutmeg (*Myristica fragrans*), where it is present in the essential oil extracted from the seeds.^{[1][3]} It has also been reported in *Mandragora autumnalis* (mandrake) and *Daphne odora* (winter daphne).^[2] The essential oil of hawthorn also contains **ethyl myristate**.^[2]

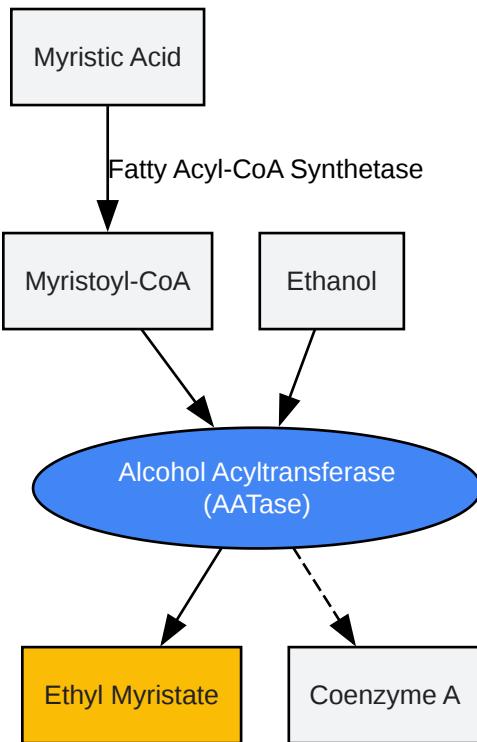
Fermented Beverages

The fermentation process, particularly by the yeast *Saccharomyces cerevisiae*, is a significant source of **ethyl myristate** in alcoholic beverages.[2][4] It is considered a key aroma component in beer, wine, and distilled spirits like rum.[5][6] The formation of **ethyl myristate** and other ethyl esters is crucial for the fruity and floral notes that define the "fermentation bouquet" of these beverages.[4]

Quantitative Data on Ethyl Myristate Occurrence

The concentration of **ethyl myristate** can vary significantly depending on the source, processing, and storage conditions. The following table summarizes available quantitative data.

Natural Source	Matrix	Concentration / Percentage	Analytical Method	Reference
Nutmeg (<i>Myristica fragrans</i> Houtt.)	Essential Oil	0.04%	GC/MS	[3]


Note: Quantitative data for **ethyl myristate** in many natural sources is not extensively documented in publicly available literature. The presence in many fermented beverages is confirmed, but specific concentrations can be highly variable.

Biosynthesis of Ethyl Myristate

In biological systems, particularly in yeast such as *Saccharomyces cerevisiae*, **ethyl myristate** is synthesized through an enzymatic esterification reaction. The primary precursors for this pathway are myristic acid (in the form of myristoyl-CoA) and ethanol.

The key enzymes responsible for this catalysis are alcohol acetyltransferases (AATases).[4][7] These enzymes facilitate the transfer of the acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. In the case of **ethyl myristate** synthesis, myristoyl-CoA reacts with ethanol to form **ethyl myristate** and coenzyme A. This process is a crucial part of the secondary metabolism of yeast during fermentation, contributing significantly to the flavor profile of the final product.[4]

Biosynthesis of Ethyl Myristate in *Saccharomyces cerevisiae*

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of **ethyl myristate** from myristoyl-CoA and ethanol.

Experimental Protocols

The extraction and quantification of **ethyl myristate** from natural sources require specific analytical procedures. The choice of method depends on the matrix (e.g., plant material vs. liquid beverage) and the concentration of the analyte.

Extraction of Ethyl Myristate from Plant Material (e.g., Nutmeg)

This protocol describes a general method for solvent extraction of essential oils containing **ethyl myristate** from a plant matrix.

1. Sample Preparation:

- Air-dry the plant material (e.g., nutmeg seeds) to a constant weight to reduce moisture content.[8]
- Grind the dried material to a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.[8]

2. Solvent Extraction:

- Submerge the powdered plant material in a suitable solvent. Ethanol is a common choice due to its safety and effectiveness in extracting semi-polar compounds.[9]
- The mixture can be left to soak for an extended period (e.g., 24 hours), sometimes at reduced temperatures to minimize extraction of undesirable compounds.[9] Alternatively, a reflux setup can be used to heat the mixture and increase extraction efficiency.[10]

3. Filtration and Concentration:

- Filter the mixture using a Büchner funnel and vacuum flask to separate the solid plant material from the solvent extract.[9]
- Remove the solvent from the filtrate using a rotary evaporator. This process evaporates the solvent under reduced pressure, leaving behind the concentrated extract (oleoresin or essential oil).[9]

4. Analysis:

- The resulting extract can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify **ethyl myristate**.[3]

[Click to download full resolution via product page](#)

```
Start [label="Plant Material (e.g., Nutmeg)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Drying and Grinding"]; Extract [label="Solvent Extraction (Ethanol)"]; Filter[label="Filtration"]; Concentrate [label="Solvent Evaporation\n(Rotary Evaporator)"]; Analyze [label="GC-MS Analysis"]; End [label="Quantified Ethyl Myristate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
Start -> Prep; Prep -> Extract; Extract -> Filter; Filter -> Concentrate; Concentrate -> Analyze; Analyze -> End; }
```

Caption: General workflow for the extraction and analysis of **ethyl myristate**.

Quantification in Fermented Beverages via HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for extracting volatile compounds like **ethyl myristate** from liquid matrices.[\[6\]](#)[\[11\]](#)

1. Sample Preparation:

- Place a small volume of the liquid sample (e.g., 5 mL of rum) into a headspace vial (e.g., 10 mL).[\[6\]](#)
- To increase the volatility of the analytes, add salt (e.g., 0.88 g NaCl) to the vial to enhance the ionic strength of the solution.[\[6\]](#)
- Add an appropriate internal standard for accurate quantification.[\[6\]](#)

2. HS-SPME Extraction:

- Seal the vial and place it in a heated agitator.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the liquid sample for a defined period (e.g., 40 minutes at 80°C).[\[11\]](#) The volatile compounds, including **ethyl myristate**, will adsorb onto the fiber coating.

3. GC-MS Analysis:

- Retract the fiber and insert it into the heated injection port of a gas chromatograph.
- The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation.
- The separated compounds are then detected and identified by a mass spectrometer.[\[11\]](#) Quantification is achieved by comparing the peak area of **ethyl myristate** to that of the internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ptmitraayu.com [ptmitraayu.com]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds in the Essential Oil of Nutmeg Seeds (*Myristica fragrans* Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Saccharomyces cerevisiae* and its industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. coleparmer.com [coleparmer.com]
- 10. Microwave-Assisted Extraction of Trimyristin from Nutmeg using Ethanol: A Greener Approach for the Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 11. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
- To cite this document: BenchChem. [Natural sources and occurrence of Ethyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029566#natural-sources-and-occurrence-of-ethyl-myristate\]](https://www.benchchem.com/product/b029566#natural-sources-and-occurrence-of-ethyl-myristate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com